molecular formula C₁₈H₂₈O₆ B1146141 1,2:4,5-Biscyclohexylidene D-myo-Inositol CAS No. 55123-26-7

1,2:4,5-Biscyclohexylidene D-myo-Inositol

Cat. No. B1146141
CAS RN: 55123-26-7
M. Wt: 340.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2:4,5-Biscyclohexylidene D-myo-Inositol and its derivatives involves several key steps, including chemical resolution, regioselective phosphorylation, and protective group strategies. For example, Han et al. (2004) describe the chemical resolution of a cyclohexylidene derivative of myo-inositol used to access naturally occurring inositol phosphates and phosphatidylinositol phosphates through convergent routes, highlighting the significance of solvent choice in regioselective phosphorylation of triol derivatives (Han, Hayashi, & Watanabe, 2004). Similarly, Mereyala and Pannala (1997) demonstrated the conversion of myo-Inositol to biscyclohexylidene ketals as precursors for synthetically useful derivatives (Mereyala & Pannala, 1997).

Molecular Structure Analysis

Understanding the molecular structure of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is crucial for its application in synthesis and analysis. Purushothaman et al. (2017) investigated the crystal structure of a cyclohexylidene derivative, revealing the role of water molecules in forming extensive hydrogen-bonding networks that influence the molecule's stability and reactivity (Purushothaman et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1,2:4,5-Biscyclohexylidene D-myo-Inositol derivatives is exemplified by their use in regioselective acylation and phosphorylation reactions. Watanabe et al. (2005) highlighted a stannylene strategy for achieving regioselective modifications, facilitating the synthesis of complex inositol derivatives and demonstrating the compound's versatility in synthetic chemistry (Watanabe, Kiyosawa, Hyodo, & Hayashi, 2005).

Physical Properties Analysis

The physical properties of 1,2:4,5-Biscyclohexylidene D-myo-Inositol, such as solubility, crystal structure, and melting point, are influenced by its molecular structure. The detailed crystallographic analysis by Purushothaman et al. (2017) provides insights into its low-energy conformation and the role of water-mediated intermolecular interactions, which are crucial for understanding its behavior in various solvents and conditions (Purushothaman et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2:4,5-Biscyclohexylidene D-myo-Inositol derivatives, including reactivity towards different chemical groups, stability under various conditions, and its role as an intermediate in synthesizing complex molecules, are of significant interest. The enzyme-aided synthesis described by Ling and Ozaki (1993) demonstrates the compound's potential in producing biologically relevant inositol phosphates, emphasizing its utility in both organic synthesis and the study of biological systems (Ling & Ozaki, 1993).

Scientific Research Applications

Management of Polycystic Ovary Syndrome (PCOS)

Research indicates that inositols, including Myo-inositol and D-chiro-inositol, are beneficial in improving metabolic, hormonal, and reproductive aspects of PCOS. Their combination, in a physiological ratio of 40:1, could represent an essential therapeutic strategy for PCOS patients, enhancing metabolic health and fertility outcomes (Gateva, Unfer, & Kamenov, 2018; Sortino, Salomone, Carruba, & Drago, 2017).

Gestational Diabetes Mellitus (GDM) Prevention and Treatment

Myo-inositol has shown efficacy in preventing and treating GDM, suggesting a potential for broader application in managing pregnancy-related glucose metabolism disorders. However, more extensive research is needed to confirm these findings (Gateva, Unfer, & Kamenov, 2018).

Insulin Resistance and Metabolic Health

Inositols play a significant role in insulin signal transduction, offering a promising avenue for treating insulin resistance and associated metabolic disorders. Their therapeutic potential extends beyond PCOS, potentially benefiting conditions like obesity and type 2 diabetes mellitus (Swora et al., 2022).

Male Infertility

Recent studies have begun exploring the effects of inositols on male fertility, particularly focusing on sperm quality and function. While the benefit of inositols for female infertility, particularly in the context of PCOS, is well-recognized, their role in treating male infertility remains a subject for further research (Condorelli et al., 2022).

properties

InChI

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLFYCLESOMKAW-HWZZAJBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:4,5-Biscyclohexylidene D-myo-Inositol

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